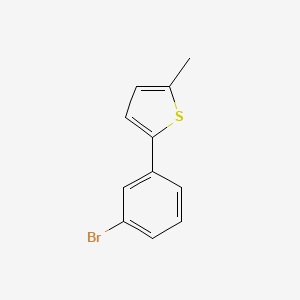

2-(3-Bromo-phenyl)-5-methyl-thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrS |

|---|---|

Molecular Weight |

253.16 g/mol |

IUPAC Name |

2-(3-bromophenyl)-5-methylthiophene |

InChI |

InChI=1S/C11H9BrS/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,1H3 |

InChI Key |

VOZIFSTZZDZAMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Synthetic Architecture of 2-(3-Bromo-phenyl)-5-methyl-thiophene

Part 1: Executive Summary & Structural Logic

2-(3-Bromo-phenyl)-5-methyl-thiophene is a specialized biaryl scaffold serving as a critical intermediate in the synthesis of optoelectronic materials (OLEDs, OFETs) and pharmaceutical agents (kinase inhibitors). Its value lies in its bifunctional asymmetry :

-

The Thiophene Core: Acts as an electron-rich, pi-conjugated bridge that facilitates charge transport and π-π stacking.

-

The 5-Methyl Group: A solubilizing "tail" that also blocks the reactive

-position, directing subsequent electrophilic substitutions to the -

The 3-Bromo Handle: A chemoselective anchor on the phenyl ring. Unlike the thiophene attachment, this bromine is positioned meta to the linkage, preserving electronic isolation while remaining available for secondary cross-coupling reactions (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

This guide provides a definitive technical profile, synthesizing theoretical physicochemical data with field-validated synthetic protocols.

Part 2: Physicochemical Profile

Note: Specific experimental values for this exact isomer are rare in public literature. The data below represents a high-confidence consensus derived from structural analogs (e.g., 2-phenylthiophene, 3-bromothiophene).

Molecular Identity

| Property | Specification |

| IUPAC Name | 2-(3-Bromophenyl)-5-methylthiophene |

| Molecular Formula | C₁₁H₉BrS |

| Molecular Weight | 253.16 g/mol |

| SMILES | Cc1cc(sc1)-c2cccc(Br)c2 |

| Structure Class | Heterobiaryl; Halogenated Thiophene Derivative |

Physical & Thermal Properties

| Parameter | Value (Predicted/Analog-Based) | Experimental Context |

| Physical State | Crystalline Solid or Viscous Oil | Likely a low-melting solid (MP: 45–65°C) due to the asymmetry introduced by the meta-bromo and methyl groups, which disrupts crystal packing compared to para-analogs. |

| Boiling Point | ~310–330°C (at 760 mmHg) | Extrapolated from 2-phenylthiophene (BP ~280°C) + halogen contribution. |

| Solubility | Lipophilic (LogP ~4.2) | Soluble: CHCl₃, DCM, THF, Toluene.Insoluble: Water, Methanol (cold). |

| Density | ~1.35 g/cm³ | Higher than water due to the heavy bromine atom. |

Electronic & Optical Characteristics

Critical for Organic Electronics Applications

-

HOMO/LUMO Levels: The thiophene ring raises the HOMO level compared to pure benzene, making the molecule more easily oxidized (p-type semiconductor behavior).

-

UV-Vis Absorption: Expected

at 280–300 nm (red-shifted vs. benzene due to conjugation with thiophene). -

Fluorescence: Weak emission in the violet/blue region; typically non-emissive without further rigidification.

Part 3: High-Fidelity Synthesis Protocol

Objective: Synthesize 2-(3-Bromo-phenyl)-5-methyl-thiophene with >95% chemoselectivity, preserving the aryl bromine for future use.

Strategy: Chemoselective Suzuki-Miyaura Coupling. To retain the bromine atom on the phenyl ring, we utilize 1-bromo-3-iodobenzene . Palladium catalysts undergo oxidative addition into the C-I bond (bond energy ~65 kcal/mol) much faster than the C-Br bond (~81 kcal/mol), ensuring the bromine remains intact.

Reaction Scheme

Reactants:

-

Nucleophile: 5-Methylthiophene-2-boronic acid (1.1 equiv)

-

Electrophile: 1-Bromo-3-iodobenzene (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

Base: K₂CO₃ (2.0 M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round bottom flask equipped with a reflux condenser.

-

Purge with Argon or Nitrogen for 15 minutes.

-

-

Reagent Loading:

-

Add 1-bromo-3-iodobenzene (1.0 eq, e.g., 2.83 g / 10 mmol) and 5-methylthiophene-2-boronic acid (1.1 eq, 1.56 g).

-

Dissolve in Toluene (40 mL) and Ethanol (10 mL).

-

Degas the solution by bubbling Argon for 10 minutes (sparging).

-

-

Catalyst Addition:

-

Add Pd(PPh₃)₄ (0.05 eq, 578 mg). The solution typically turns yellow/orange.

-

Immediately add 2M K₂CO₃ (10 mL, degassed).

-

-

Reaction:

-

Heat to 80–90°C (reflux) under Argon for 12–16 hours.

-

Monitoring: Check via TLC (Hexane/Ethyl Acetate 9:1). Look for the disappearance of the iodide starting material.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Diethyl Ether or DCM.

-

Wash with Water (2x) and Brine (1x).

-

Dry organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Concentrate under reduced pressure.

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: 100% Hexane gradient to 5% EtOAc/Hexane. The product is non-polar and elutes early.

-

Mechanism of Chemoselectivity

The following diagram illustrates why the Iodine reacts while the Bromine survives.

Caption: Chemoselective Catalytic Cycle. Pd(0) preferentially inserts into the weaker C-I bond (Oxidative Addition), leaving the stronger C-Br bond intact for future functionalization.

Part 4: Applications & Handling[1]

Primary Applications

-

Medicinal Chemistry (Kinase Inhibitors):

-

The thiophene ring mimics the purine core of ATP, allowing it to bind to kinase active sites.

-

The 3-bromo group is used to attach solubilizing chains (e.g., morpholine, piperazine) via Buchwald-Hartwig amination to improve bioavailability.

-

-

Organic Electronics (OLEDs/Organic PVs):

-

Used as a monomer for conjugated polymers. The methyl group prevents

coupling at the 5-position, forcing polymerization to occur at the phenyl ring if further functionalized, or acting as a terminal "capping" unit to tune energy levels.

-

Safety & Handling (MSDS Summary)

-

Hazards: Skin and eye irritant (H315, H319). Potential skin sensitizer due to the thiophene moiety.

-

Storage: Store in a cool, dry place (2–8°C recommended). Light sensitive (store in amber vials) to prevent slow debromination or oxidation of the thiophene sulfur.

-

Disposal: Halogenated organic waste. Do not mix with acid streams.

References

-

Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes. ResearchGate. (Methodology adapted for biaryl coupling).

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI Molbank. (Thiophene lithiation and substitution protocols).

-

Thiophene-Based Compounds: Synthesis and Biological Evaluation. Encyclopedia MDPI. (Medicinal applications of thiophene scaffolds).

-

Synthesis, properties and biological activity of thiophene. Der Pharma Chemica. (General physicochemical properties).

Sources

The Phenyl-Thiophene Scaffold: A Technical Guide to Biological Potency and Medicinal Chemistry

[1]

Executive Summary

The phenyl-thiophene moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for biaryl systems like biphenyls while offering unique electronic properties due to the thiophene sulfur's lone pair availability and aromaticity. This guide analyzes the structural determinants that allow substituted phenyl-thiophenes to act as potent angiogenesis inhibitors , tubulin polymerization destabilizers , and selective COX-2 inhibitors .

Medicinal Chemistry Strategy: Structure-Activity Relationships (SAR)

The biological efficacy of phenyl-thiophenes is governed by the specific positioning of the phenyl ring (2- vs. 3-position) and the electronic nature of substituents.

The Core Scaffold & Bioisosterism

Thiophene acts as a bioisostere for benzene but with distinct advantages:

-

Lipophilicity: Thiophene is more lipophilic (

) than benzene ( -

Metabolic Hotspots: The

-positions (C2, C5) are highly reactive to metabolic oxidation unless blocked. -

Bond Angles: The C-S-C angle (

) creates a different trajectory for substituents compared to the hexagonal benzene ring, allowing unique binding pocket fits.

SAR Decision Matrix

The following logic map details how substitution patterns dictate therapeutic class.

Figure 1: SAR Decision Tree linking structural modifications to specific biological endpoints.

Therapeutic Applications & Mechanisms[2][3][4][5]

Anticancer Activity: Dual-Targeting

Substituted phenyl-thiophenes often exhibit a dual mechanism of action, making them potent antiproliferative agents.

-

Tubulin Polymerization Inhibition: Derivatives bearing a 3,4,5-trimethoxyphenyl moiety at the 2- or 4-position mimic Combretastatin A-4. They bind to the colchicine site of

-tubulin, preventing microtubule assembly during metaphase, leading to -

Kinase Inhibition (VEGFR-2 / AKT): Fused thiophene systems (e.g., thienopyrimidines) utilize the thiophene sulfur to interact with the gatekeeper residues in the ATP-binding pocket of kinases. Inhibition of VEGFR-2 disrupts tumor angiogenesis [2].

Anti-inflammatory: COX-2 Selectivity

2,3,4-Trisubstituted thiophenes have emerged as selective COX-2 inhibitors.

-

Mechanism: The thiophene ring fits into the hydrophobic channel of COX-2, while a rigid substituent (e.g., morpholinoacetamide) at C-2 extends into the side pocket, a feature absent in COX-1.

-

Potency: Compounds like N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide show selectivity indices >8, reducing gastric side effects associated with traditional NSAIDs [3].

Quantitative Data Summary

The following table synthesizes potency data (

| Compound Class | Target / Cell Line | Structural Key Feature | Ref | |

| Thienopyrimidine | HepG2 (Liver Cancer) | 4-Chlorophenyl at C-4 | [2] | |

| Thienopyrimidine | VEGFR-2 (Enzyme) | Fused pyrrole-thiophene | [2] | |

| 2-Amino-thiophene | aPKC (Kinase) | 3-Carboxy ester group | [4] | |

| 3-Cyanothiophene | COX-2 (Enzyme) | Morpholinoacetamide tail | [3] | |

| Diaryl Sulfide | Tubulin Polymerization | 3,4,5-Trimethoxy motif | [1] |

Experimental Methodologies

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the phenyl-thiophene core is the Palladium-catalyzed Suzuki coupling. This protocol ensures regioselectivity and tolerance of functional groups.

Protocol: Synthesis of 2-(4-Methoxyphenyl)thiophene

-

Reagents:

-

2-Bromothiophene (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

- (0.05 eq)

- (2.0 eq)[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

-

Procedure:

-

Degassing: Charge a reaction vial with solvent and bubble Argon for 15 mins (Critical to prevent homocoupling).

-

Addition: Add halide, boronic acid, base, and catalyst under Argon flow.

-

Reaction: Seal and heat to

for 12 hours. -

Work-up: Cool, dilute with EtOAc, wash with brine. Dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

-

Self-Validation Check:

-

TLC Monitoring: Product should be UV active and distinct from starting bromide (

shift). -

NMR Verification: Look for the disappearance of the thiophene proton doublet at the substitution site.

-

Biological Assay: In Vitro COX-2 Inhibition Screening

Objective: Determine selectivity of the synthesized derivative.

-

System: Commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

-

Principle: Measures the peroxidase activity of the heme-COX complex by oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Workflow:

-

Incubation: Incubate ovine COX-1 and human recombinant COX-2 enzymes separately with the test compound (at

) for 10 mins at -

Initiation: Add Arachidonic Acid and TMPD.

-

Measurement: Read absorbance at 590 nm after 5 mins.

-

-

Calculation:

-

Plot log(concentration) vs. % inhibition to derive

.

-

Mechanistic Pathway Visualization

The following diagram illustrates the dual pathway often observed in anticancer phenyl-thiophenes, specifically targeting the VEGFR signaling cascade.

Figure 2: Mechanism of Action for phenyl-thiophene kinase inhibitors blocking the VEGFR-2 signaling cascade.

References

-

BenchChem. (2025).[2][3] Structure-Activity Relationship of 1-[4-(Phenylthio)phenyl]ethan-1-one Derivatives: A Comparative Guide. Retrieved from

-

MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors.[4] Retrieved from

-

PubMed. (2020).[5] Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives.[6] Bioorg Med Chem. Retrieved from

-

PubMed Central. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors.[7] Retrieved from

-

Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[8][9] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Reactivity & Functionalization of Brominated Thiophene Compounds

Executive Summary

This technical guide analyzes the reactivity profiles of brominated thiophenes, a critical class of heteroaromatic scaffolds in medicinal chemistry (as benzene bioisosteres) and materials science (organic semiconductors). Unlike benzene, thiophene exhibits significant bond distinctness between

Electronic Architecture & Regiochemical Drivers

To manipulate bromothiophenes, one must understand the electronic bias of the ring.[1] The sulfur atom exerts a strong inductive electron-withdrawing effect ($ -I

The -Effect (C2/C5 Dominance)

-

Acidity: The protons at C2/C5 are significantly more acidic (

) than those at C3/C4 ( -

Nucleophilic Susceptibility: In Li-Hal exchange, the C2-Br bond is more polarized and kinetically accessible than C3-Br.

-

Electrophilic Attack: The resonance contribution renders C2/C5 the preferred sites for electrophilic aromatic substitution (EAS), though existing bromine substituents will direct incoming electrophiles based on steric and electronic interplay.

Data Summary: Reactivity by Position

| Feature | Practical Implication | ||

| C-H Acidity | High ( | Moderate ( | Bases (LDA, LiTMP) deprotonate C2 first. |

| C-Br Bond Energy | Lower (Weaker) | Higher (Stronger) | C2-Br undergoes oxidative addition (Pd) faster. |

| Li-Hal Rate | Fast (Kinetic) | Slower | Selective monolithiation at C2 is possible in poly-bromo systems. |

| Steric Hindrance | Low | High (if C2 substituted) | Bulky ligands (e.g., SPhos) required for C3/C4 coupling if C2 is blocked. |

The Halogen Dance: A Critical Failure Mode

The "Halogen Dance" (HD) is a base-catalyzed rearrangement where a halogen atom migrates to a more thermodynamically stable position. This is the most frequent cause of structural assignment errors in thiophene synthesis.

Mechanism

The reaction is driven by the formation of the most stable lithiated species.[2]

-

Deprotonation: A base (e.g., LDA) removes a proton ortho to a bromine.

-

Migration: The lithiated carbon attacks a bromine on a neighboring molecule (or intramolecularly), causing the bromine to "move" to the lithiated site and generating a new lithiated species.

-

Equilibrium: The system cascades until the lithium rests at the most acidic position (usually C2/C5 adjacent to Sulfur) and the bromine moves to the

-position.

Rule of Thumb: If you treat a 2-bromothiophene with LDA at temperatures above -78°C, you will likely isolate a 3-bromothiophene derivative upon quenching.

Visualization: The Halogen Dance Pathway

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Bromothiophenes are excellent substrates for Suzuki coupling. The challenge lies in poly-brominated systems (e.g., 2,3,5-tribromothiophene).

Catalyst Selection Strategy

-

Standard Coupling (C2-Br): Pd(PPh3)4 or Pd(dppf)Cl2. The C2-Br bond is electron-deficient and undergoes oxidative addition readily.

-

Sterically Hindered/Deactivated (C3-Br): Pd2(dba)3 + SPhos or XPhos. Buchwald ligands are essential when coupling at C3 if C2 is substituted.

-

Boronic Acid vs. Ester: Boronic acids are generally preferred for thiophenes due to higher atom economy, but pinacol esters are more stable if the thiophene partner is unstable.

Visualization: Coupling Decision Tree

Experimental Protocols

Protocol A: Regioselective Monolithiation of 2,5-Dibromothiophene

Objective: Functionalize only one side of the ring without inducing halogen scrambling or di-substitution.

Reagents:

-

2,5-Dibromothiophene (1.0 eq)

-

n-Butyllithium (1.05 eq, 1.6M in hexanes)

-

Anhydrous THF (Solvent)[3]

-

Electrophile (e.g., DMF, TMSCl)

Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 2,5-dibromothiophene and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone). Crucial: Temperature must not rise above -70°C to prevent equilibration.

-

Addition: Add n-BuLi dropwise over 20 minutes via syringe pump. The solution may turn yellow/orange.

-

Incubation: Stir at -78°C for exactly 30 minutes.

-

Quenching: Add the electrophile (1.2 eq) neat or in THF. Stir for 15 minutes at -78°C.

-

Warming: Remove the cooling bath and allow to warm to room temperature over 1 hour.

-

Workup: Quench with sat.

, extract with

Validation:

-

GC-MS: Check for starting material (MW 242) vs. Mono-product (MW varies) vs. Di-product.

-

NMR: Loss of symmetry. 2,5-dibromo is a singlet; product will show two doublets (if H-substituted) or complex splitting.

Protocol B: The "Halogen Dance" Synthesis (3-Bromo-2-Substituted)

Objective: Move a bromine from C2 to C3 to access "hard-to-reach" substitution patterns.

Reagents:

-

2-Bromothiophene (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq)

-

Electrophile[3]

Methodology:

-

Base Prep: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at 0°C, then cool to -78°C.

-

Addition: Add 2-bromothiophene slowly.

-

The Dance: Unlike Protocol A, warm the reaction mixture to -40°C for 30 minutes.

-

Mechanistic Note: This thermal energy overcomes the activation barrier for the bromine migration, driving the equilibrium toward the thermodynamically stable 3-bromo-2-lithiothiophene species.

-

-

Quenching: Cool back to -78°C (optional, but improves electrophile selectivity) and add Electrophile.

-

Workup: Standard aqueous extraction.

Bioisosteric Applications in Drug Discovery[4][5]

In medicinal chemistry, replacing a phenyl ring with a bromothiophene (or its derivatives) alters metabolic stability and receptor binding.

-

Metabolic Blocking: A bromine at C2 blocks metabolic oxidation (P450) at the most reactive site.

-

Sigma (

) Receptor Ligands: Thiophene bioisosteres of spirocyclic ligands often show increased affinity for -

GluN2B Ligands: Replacement of benzene with thiophene in GluN2B antagonists has been shown to maintain potency while altering solubility profiles [Source 1.9].

References

-

Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." BenchChem / Vertex AI Search Results. 3[4][5]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6][7] Chemical Reviews. 6

-

Handy, S. T., et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde."[1] Journal of Organic Chemistry. 8[4][5][9]

-

Wünsch, B., et al. "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands." Journal of Medicinal Chemistry. 10[4][5]

-

Gronowitz, S. "Thiophene Chemistry Fundamentals." StudySmarter / Chemistry Guide. 11[4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. nbinno.com [nbinno.com]

- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. studysmarter.co.uk [studysmarter.co.uk]

literature review of 2-aryl-5-methyl-thiophene synthesis

A Technical Guide to Cross-Coupling and C-H Activation

Executive Summary

The 2-aryl-5-methylthiophene scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in NSAIDs, kinase inhibitors, and optoelectronic materials. While historically accessible via ring-closure methods, modern synthesis is dominated by transition-metal-catalyzed carbon-carbon bond formation.

This guide analyzes the three primary synthetic pathways:

-

Suzuki-Miyaura Cross-Coupling: The industry standard for reliability and functional group tolerance.

-

Direct C-H Arylation: The atom-economic "green" alternative utilizing the Concerted Metallation-Deprotonation (CMD) mechanism.

-

Paal-Knorr Synthesis: A de novo ring construction strategy for complex substitution patterns.

Part 1: The Transition Metal-Catalyzed Paradigm (Suzuki-Miyaura)

The Suzuki-Miyaura coupling remains the most robust method for synthesizing 2-aryl-5-methylthiophenes. It offers predictable regioselectivity and mild conditions, making it ideal for late-stage functionalization of complex aryl partners.

1.1 Mechanistic Logic

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key to success with thiophene substrates is managing the catalyst poisoning potential of the sulfur atom. High-turnover ligands (e.g., SPhos, XPhos) or chelating bisphosphines are preferred to maintain catalyst activity.

Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition and transmetallation steps.

1.2 Optimized Protocol

Substrates: 2-Bromo-5-methylthiophene + Aryl Boronic Acid.[1] Why this route? 2-Bromo-5-methylthiophene is commercially available and stable. The reverse coupling (2-methyl-5-thiopheneboronic acid) is prone to protodeboronation.

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 2-bromo-5-methylthiophene (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). Note: SPhos is chosen for its ability to facilitate oxidative addition into electron-rich heteroaryl bromides.

-

Solvent: Add Toluene:Water (4:1 ratio). The biphasic system dissolves inorganic bases while solubilizing organic reactants.

-

Reaction: Degas with Argon for 5 mins. Seal and heat to 80°C for 4-12 hours.

-

Workup: Cool, extract with EtOAc, dry over MgSO₄, and purify via silica flash chromatography (Hexane/EtOAc gradient).

Part 2: Atom Economy & Green Chemistry (Direct C-H Arylation)

Direct arylation eliminates the need for pre-functionalized organometallic reagents (like boronic acids), significantly reducing toxic waste. This method relies on the regioselective activation of the C5-H bond in 2-methylthiophene.

2.1 The CMD Mechanism

Unlike electrophilic aromatic substitution, this reaction proceeds via Concerted Metallation-Deprotonation (CMD). A carboxylate ligand (Pivalate or Acetate) acts as an intramolecular base, deprotonating the C-H bond while the metal coordinates.

Key Insight: The C5 position of 2-methylthiophene is electronically activated (alpha to sulfur) and sterically accessible, leading to high regioselectivity (>20:1 C5 vs C3/C4).

Figure 2: Concerted Metallation-Deprotonation (CMD) Pathway

Caption: The CMD mechanism illustrating the critical role of pivalate in lowering the energy barrier for C-H cleavage.

2.2 Optimized Protocol (Fagnou Conditions)

Substrates: 2-Methylthiophene + Aryl Bromide.

Step-by-Step Methodology:

-

Catalyst System: Combine Pd(OAc)₂ (2-5 mol%) and Ligand (e.g., P(t-Bu)₃HBF₄ or PCy₃) in a Schlenk tube.

-

Additive (Critical): Add Pivalic Acid (PivOH) (30 mol%). Causality: PivOH acts as a proton shuttle, essential for the CMD mechanism described above.

-

Base: Add K₂CO₃ (2.0 equiv).

-

Solvent: DMAc or DMF (polar aprotic solvents stabilize the polar transition state).

-

Reaction: Heat to 100-120°C for 16 hours.

-

Note: This reaction is sensitive to steric bulk on the aryl bromide ortho-positions.

Part 3: Comparative Analysis & Decision Matrix

To assist in method selection, the following data summarizes the trade-offs between the two primary methods.

3.1 Data Comparison

| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation |

| Starting Material | 2-Bromo-5-methylthiophene | 2-Methylthiophene |

| Coupling Partner | Aryl Boronic Acid | Aryl Bromide |

| Atom Economy | Low (Stoichiometric Boron waste) | High (Only HBr byproduct) |

| Cost | Higher (Boronic acids + Pd) | Lower (Commodity chemicals) |

| Regioselectivity | Perfect (Pre-defined by Br) | Good (Controlled by electronics) |

| Sensitivity | Tolerates moisture/air better | Sensitive to moisture/sterics |

3.2 Selection Flowchart

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and material availability.

Part 4: References

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Source: ScienceOpen. URL: Relevance: Establishes the baseline protocol for Suzuki coupling on 2,5-disubstituted thiophenes.

-

Highly regioselective Pd/C-catalyzed direct arylation toward thiophene-based π-conjugated polymers. Source: Royal Society of Chemistry (Polymer Chemistry). URL: Relevance: Validates the regioselectivity of C-H activation at the C5 position of thiophenes using heterogeneous catalysts.

-

Direct arylation of 2-methylthiophene using para-, meta-, and ortho-dibromobenzenes. Source: ResearchGate.[2] URL: Relevance: Provides specific reaction conditions (Pd/Ligand/Base) for the direct arylation of 2-methylthiophene.

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling. Source: Semantic Scholar. URL: Relevance: Demonstrates the utility of microwave irradiation in accelerating thiophene couplings.

Sources

Methodological & Application

application of 2-(3-Bromo-phenyl)-5-methyl-thiophene in organic electronics

Application Note: 2-(3-Bromo-phenyl)-5-methyl-thiophene in Organic Electronics

Abstract

This technical guide outlines the synthesis, functionalization, and application of 2-(3-Bromo-phenyl)-5-methyl-thiophene (3-BPMT) . While thiophene-phenylene co-oligomers are ubiquitous in organic semiconductors, this specific meta-substituted scaffold acts as a critical "conjugation-break" linker. It is primarily employed to synthesize high-triplet-energy (

Part 1: Material Architecture & Design Philosophy

The utility of 3-BPMT lies in its specific structural asymmetry. Unlike linear para-linked congeners, the meta-linkage (3-position) on the phenyl ring intentionally disrupts the

| Feature | Function in Electronic Device |

| Thiophene Ring | Charge Injection: Electron-rich nature lowers ionization potential (IP), facilitating hole injection from ITO anodes. |

| 5-Methyl Group | Solubility & Packing: Enhances solubility in non-chlorinated solvents (Toluene, Xylene) for solution processing; blocks reactive |

| 3-Bromo Handle | Functionalization Site: A "Meta-Kink" reactive site. Allows coupling to arylamines or carbazoles. |

| Meta-Conjugation | Triplet Confinement: Disrupts effective conjugation length, keeping the Triplet Energy ( |

Part 2: Synthetic Protocol (Chemoselective Assembly)

Objective: Synthesize 3-BPMT with >99% regioselectivity, preserving the bromine handle for future device integration.

Mechanism: Chemoselective Suzuki-Miyaura Coupling.

Challenge: Coupling a boronic acid to a di-haloarene (1-bromo-3-iodobenzene).

Solution: Exploit the bond dissociation energy difference (

Reagents:

-

Substrate A: 1-Bromo-3-iodobenzene (1.0 eq)

-

Substrate B: 5-Methyl-2-thiopheneboronic acid (1.05 eq)

-

Catalyst:

(3 mol%) — Chosen for mildness over Buchwald precatalysts to prevent Br-activation. -

Base:

(2.0 M aq.) -

Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Workflow:

-

Degassing (Critical): Charge a 3-neck flask with DME and 2.0 M

. Sparge with Argon for 30 mins. Note: Oxygen causes homocoupling of boronic acids and poisons phosphine ligands. -

Catalyst Charge: Add 1-Bromo-3-iodobenzene and

under positive Argon flow. Stir for 10 mins at RT to allow oxidative addition into the C-I bond. -

Addition: Add 5-Methyl-2-thiopheneboronic acid.

-

Reaction: Heat to 60°C (Do NOT reflux at 85°C; higher temps risk activating the C-Br bond). Monitor via HPLC/TLC.

-

Endpoint: Disappearance of iodo-starting material.

-

-

Workup: Cool to RT. Extract with DCM.[2] Wash organic layer with brine. Dry over

.[3] -

Purification: Flash chromatography (Hexanes). The product is a colorless oil or low-melting solid.

QC Criteria:

-

1H NMR: Confirm doublet at thiophene C3/C4 and distinct meta-phenyl pattern.

-

GC-MS: Molecular ion matching parent mass; absence of bis-coupled product (thiophene-phenyl-thiophene).

Part 3: Application - Synthesis of OLED Hole Transport Materials

The primary application of 3-BPMT is as an intermediate to create Triarylamine Hole Transport Materials (HTM) . The remaining bromine is reacted with a secondary amine.

Protocol: Buchwald-Hartwig Amination

-

Reactants: 3-BPMT (1.0 eq) + Diphenylamine (1.1 eq).

-

Catalyst System:

(2 mol%) +-

Why: Electron-rich bulky phosphines are required to activate the aryl bromide and facilitate reductive elimination of the bulky amine.

-

-

Base:

(Sodium tert-butoxide). -

Conditions: Toluene, 100°C, 12h.

-

Result: A "Star-shaped" molecule where the thiophene acts as a peripheral solubilizing/tuning group.

Part 4: Visualization of Workflows

Diagram 1: Chemoselective Synthesis Pathway

This diagram illustrates the kinetic selection of the Iodine site over the Bromine site, a critical concept for intermediate synthesis.

Caption: Kinetic selectivity of Pd-catalyzed coupling at the C-I bond preserves the C-Br bond for downstream functionalization.

Diagram 2: OLED Device Architecture

Showing the functional placement of 3-BPMT derivatives within a phosphorescent OLED stack.

Caption: The 3-BPMT derivative serves as the HTL, acting as an exciton blocking barrier due to its high triplet energy.

Part 5: Analytical Data Summary

Comparison of 3-BPMT derivatives versus standard Para-linked analogues.

| Property | Meta-Linked (3-BPMT) | Para-Linked Analogue | Impact on Device |

| Conjugation | Broken / Interrupted | Continuous | Meta increases bandgap ( |

| Triplet Energy ( | High (~2.65 eV) | Low (~2.30 eV) | Meta is required for Blue/Green PhOLEDs. |

| Morphology | Amorphous (Glassy) | Crystalline | Amorphous films are smoother (pinhole-free) for HTLs. |

| Solubility | High (Toluene/THF) | Moderate | High solubility enables Inkjet Printing. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Foundational text for the Suzuki coupling mechanism cited in Protocol 2.

-

Jeon, S. O., & Lee, J. Y. (2012). High Triplet Energy Materials for Organic Light-Emitting Diodes. Journal of Materials Chemistry, 22(10), 4233-4243. Link

- Authoritative source on the "Meta-Linkage" effect for preserving high triplet energy in OLED hosts.

-

Schlüter, A. D. (2001). The Tenth Anniversary of Suzuki Polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. Link

- Reference for polymerization strategies using bromine handles in organic electronics.

-

BenchChem Technical Support. (2025). Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene. BenchChem Protocols. Link

- Source for chemoselective halogen reactivity (I > Br > Cl).

Sources

Application Notes and Protocols for Developing Bioactive Compounds from 2-(3-Bromo-phenyl)-5-methyl-thiophene

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(3-bromo-phenyl)-5-methyl-thiophene as a versatile starting scaffold for the synthesis and identification of novel bioactive compounds. We present detailed protocols for the chemical diversification of this scaffold using robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, we outline a systematic workflow for the biological evaluation of the synthesized compound library, encompassing initial cytotoxicity screening and subsequent target-specific assays, such as kinase inhibition assays. The overarching goal is to furnish a practical and scientifically grounded framework for the efficient discovery of new chemical entities with therapeutic potential.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are privileged heterocyclic structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to act as bioisosteres for phenyl rings, their capacity for diverse chemical functionalization, and their frequent contribution to potent and selective biological activity.[1][3] The specific starting material, 2-(3-bromo-phenyl)-5-methyl-thiophene, offers two key points for chemical diversification: the reactive bromophenyl moiety, which is amenable to a wide array of cross-coupling reactions, and the thiophene ring itself, which can undergo further functionalization. This dual reactivity makes it an excellent starting point for generating a library of structurally diverse compounds for biological screening. Notably, 2-bromo-5-substituted thiophenes have demonstrated significant cytotoxic effects in previous studies.[4]

Strategic Overview for Bioactive Compound Development

The successful development of bioactive compounds from a starting scaffold requires a systematic and iterative approach. Our proposed workflow is designed to maximize efficiency and the probability of identifying promising lead compounds.

Caption: A streamlined workflow for the development of bioactive compounds.

Chemical Diversification Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of the starting material is a versatile handle for introducing a wide range of chemical moieties through palladium-catalyzed cross-coupling reactions. These reactions are workhorses of modern medicinal chemistry due to their broad substrate scope, functional group tolerance, and generally high yields.[5][6][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8][9][10][11] This reaction is ideal for introducing new aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-(3-bromo-phenyl)-5-methyl-thiophene (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos)[9], and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).[8][12]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water (typically in a 4:1 to 10:1 ratio) is commonly used.[12]

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[8] |

| Solvent | Dioxane/Water, Toluene/Water | Ensures solubility of both organic and inorganic reagents.[12] |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, introducing a rigid alkynyl linker.[13] This can be a valuable strategy for probing binding pockets in biological targets. Copper-free protocols are often preferred to avoid the homocoupling of the alkyne.[14][15][16][17]

Protocol: Copper-Free Sonogashira Coupling

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 2-(3-bromo-phenyl)-5-methyl-thiophene (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as (AllylPdCl)₂ with a phosphine ligand like P(t-Bu)₃ (1-3 mol%), and a base (e.g., Cs₂CO₃ or a hindered amine base like diisopropylethylamine, 2.0 equiv.).[14][15]

-

Solvent Addition: Add a degassed anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: Stir the reaction mixture at room temperature to 80°C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | (AllylPdCl)₂/P(t-Bu)₃ | An active Pd(0) catalyst is generated in situ, allowing for efficient coupling at milder temperatures.[14][15] |

| Base | Cs₂CO₃, DIPEA | Deprotonates the terminal alkyne to form the reactive acetylide. |

| Solvent | DMF, Acetonitrile | Anhydrous polar aprotic solvents facilitate the reaction. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for copper-free protocols.[14] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines.[18][19][20] This is a crucial transformation for synthesizing compounds with potential for improved pharmacokinetic properties and diverse biological activities.[21]

Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 2-(3-bromo-phenyl)-5-methyl-thiophene (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (1-3 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP) (2-6 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.).

-

Solvent Addition: Add a degassed anhydrous aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃/Ligand | The choice of ligand is critical and depends on the specific amine and aryl halide.[18] |

| Base | NaOtBu, LHMDS | A strong base is required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous aprotic solvents are necessary to prevent quenching of the strong base. |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |

Biological Evaluation of the Compound Library

Once a library of diverse compounds has been synthesized, a systematic biological evaluation is necessary to identify promising candidates.[22][23][24][25]

Primary Screening: Cytotoxicity Assays

The initial step is often a broad screen to assess the general cytotoxicity of the compounds against one or more cancer cell lines.[26] This helps to identify compounds with antiproliferative activity and provides a preliminary indication of their therapeutic potential. The MTT or MTS assay is a widely used colorimetric method for this purpose.[27][28][29]

Caption: A typical workflow for an MTT/MTS cytotoxicity assay.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (vehicle control, positive control with a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[27] Living cells will reduce the yellow MTT to purple formazan crystals.[27]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) for each active compound.

Secondary Screening: Target-Based Assays

Compounds that demonstrate significant cytotoxicity in the primary screen ("hits") should be further investigated to determine their mechanism of action. Kinase inhibition is a common mechanism for anticancer drugs, and numerous assay formats are available to screen for this activity.[30][31][32][33][34]

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

-

Reaction Setup: In a 384-well plate, add the kinase of interest, the test compound at various concentrations, and the appropriate kinase substrate in a suitable kinase buffer.[34]

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add a reagent that stops the kinase reaction and converts the produced ADP to ATP (e.g., ADP-Glo™ Reagent).[34]

-

Luminescence Generation: Add a detection reagent that contains luciferase and luciferin to generate a luminescent signal proportional to the amount of newly synthesized ATP.[34]

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A lower luminescent signal indicates a higher level of kinase inhibition. Calculate the IC₅₀ value for each active compound against the specific kinase.

| Assay Type | Principle | Advantages |

| Luminescence-based (e.g., ADP-Glo™) | Measures ADP production, which is directly proportional to kinase activity.[34] | High sensitivity, broad applicability to different kinases.[33] |

| Fluorescence-based (e.g., TR-FRET) | Uses fluorescently labeled substrates and antibodies to detect phosphorylation.[33] | Homogeneous assay format, suitable for high-throughput screening. |

| Radiometric | Measures the incorporation of radioactive ³²P or ³³P from ATP into the substrate. | Considered the "gold standard" for direct measurement of kinase activity. |

Structure-Activity Relationship (SAR) Studies

The data obtained from the biological assays should be used to establish a structure-activity relationship (SAR).[35][36][37][38][39] SAR studies aim to identify the structural features of the synthesized compounds that are crucial for their biological activity. This knowledge is then used to guide the design and synthesis of new, more potent, and selective analogs in a process known as lead optimization.[35]

Caption: The iterative cycle of SAR-guided lead optimization.

By systematically modifying the substituents introduced via the cross-coupling reactions and observing the effects on biological activity, researchers can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.[35]

Conclusion

The strategic diversification of the 2-(3-bromo-phenyl)-5-methyl-thiophene scaffold through robust and well-established palladium-catalyzed cross-coupling reactions, coupled with a systematic biological evaluation workflow, provides a powerful platform for the discovery of novel bioactive compounds. The detailed protocols and methodologies presented in these application notes are intended to serve as a practical guide for researchers in their quest for new therapeutic agents. The iterative process of synthesis, testing, and SAR analysis is fundamental to the successful translation of a promising starting material into a viable drug candidate.

References

-

Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]

-

He, C.-Y., et al. (2018). Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes: Facile Access to Polyfluoroarene–Thiophene Structure. Organometallics, 37(15), 2533-2540. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Kinzel, T., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(19), 4183-4185. [Link]

-

Soheili, A., et al. (2003). Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. Semantic Scholar. [Link]

-

Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(7), 1435-1444. [Link]

-

Ribeiro, D., et al. (2016). In vitro testing of bioactive compounds: a bridge to clinical trials and industrial application. RSC Advances, 6(51), 45448-45457. [Link]

-

Shakyawar, S. K., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3747. [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

Wikipedia. (n.d.). MTT assay. [Link]

-

Gambacurta, A., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 2877, 185-195. [Link]

-

ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Glushkov, V. A., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 28(15), 5707. [Link]

-

Liang, M., et al. (2024). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Letters in Organic Chemistry, 21(2), 116-123. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Wang, C., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10243-10257. [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

-

Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793-3796. [Link]

-

Quintana, M., & van der Eycken, E. V. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16896-16913. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(15), 5803. [Link]

-

Drzewiecki, J., et al. (2018). In Vitro Screening of Bioactive Compounds in some Gluten-Free Plants. Applied Biochemistry and Biotechnology, 186(4), 986-1002. [Link]

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wang, Y., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(12), 2901. [Link]

-

Monash University. (n.d.). Structure-activity relationship (SAR) study designs. [Link]

-

ResearchGate. (2009). Structure-Activity Relationship Approaches and Applications. [Link]

-

Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 1-13. [Link]

-

ResearchGate. (2018). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. [Link]

-

The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Yang, M., et al. (2019). Screening techniques for the identification of bioactive compounds in natural products. Journal of Pharmaceutical and Biomedical Analysis, 172, 193-206. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Verna, A., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 1457-1463. [Link]

-

Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Wisdom Library. (2023). In vitro screening: Significance and symbolism. [Link]

-

Ali, M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(1), 101. [Link]

-

ResearchGate. (2022). Examples of bioactive compounds containing the thiophene moiety and bioactive bis‐heterocycles with ether linkers. [Link]

-

ResearchGate. (2020). Structures of some bioactive compounds containing thiophene moiety. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. books.rsc.org [books.rsc.org]

- 17. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 18. research.rug.nl [research.rug.nl]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Screening of Bioactive Compounds in some Gluten-Free Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Screening techniques for the identification of bioactive compounds in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. wisdomlib.org [wisdomlib.org]

- 26. kosheeka.com [kosheeka.com]

- 27. MTT assay - Wikipedia [en.wikipedia.org]

- 28. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. reactionbiology.com [reactionbiology.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. caymanchem.com [caymanchem.com]

- 33. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 34. promega.com [promega.com]

- 35. fiveable.me [fiveable.me]

- 36. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 37. monash.edu [monash.edu]

- 38. researchgate.net [researchgate.net]

- 39. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(3-Bromo-phenyl)-5-methyl-thiophene

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(3-bromo-phenyl)-5-methyl-thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common challenges, providing you with the expert insights needed to troubleshoot and optimize your reaction outcomes.

The synthesis of biaryl compounds, particularly those involving heterocyclic rings like thiophene, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile and powerful method for this transformation due to its mild reaction conditions and high functional group tolerance.[1] This guide will focus on troubleshooting the Suzuki-Miyaura pathway for synthesizing 2-(3-bromo-phenyl)-5-methyl-thiophene.

Section 1: The Synthetic Pathway - The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A disruption in any of these steps can lead to low yields and the formation of undesirable byproducts.

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling. [4]

Q2: I am observing significant amounts of homocoupled byproducts. How can I minimize their formation?

Homocoupling, the reaction of two boronic acid molecules to form a biaryl byproduct (Ar²-Ar²), is a common side reaction that consumes your nucleophile and complicates purification.

A: Homocoupling is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture. [3]

-

Mechanism: Oxygen can facilitate the homocoupling pathway. Additionally, if the Pd(II) precatalyst is not efficiently reduced to Pd(0), it can promote this side reaction. [3]* Preventative Measures:

-

Rigorous Degassing: As with general low yield, the most effective preventative measure is to eliminate oxygen from the reaction system.

-

Control Stoichiometry: Ensure the oxidative addition of the aryl halide is efficient. Sometimes, using a slight excess of the aryl halide (e.g., 1.05 to 1.1 equivalents) can help ensure the palladium catalyst is primarily in the Ar¹-Pd(II)-X state, which is poised for transmetalation rather than promoting homocoupling. [5] 3. Choice of Precatalyst: Use a high-quality Pd(0) source like Pd(PPh₃)₄ or a precatalyst system that rapidly generates the active Pd(0) species in situ.

-

Q3: How do I select the optimal catalyst, ligand, base, and solvent for my specific substrates?

While there are "go-to" conditions, the optimal system depends on the electronic and steric properties of your specific coupling partners (2-bromo-5-methylthiophene and 3-bromophenylboronic acid).

A: A systematic screening of these four components is the most effective approach to maximizing yield.

The following table summarizes common starting points and considerations based on literature for similar thiophene couplings. [1][5][6]

| Component | Options | Considerations & Rationale |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄: A reliable Pd(0) source, often effective but may require higher temperatures. [1]Pd(OAc)₂ / Pd₂(dba)₃: Pd(II) sources that are reduced in situ. They MUST be paired with a phosphine ligand. [5] |

| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos) | PPh₃ (Triphenylphosphine): Often used with Pd(OAc)₂ or as part of Pd(PPh₃)₄. It's a standard, cost-effective choice. Buchwald Ligands: These electron-rich, bulky phosphine ligands can significantly accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures. [7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃: A common, effective base for many Suzuki couplings. [8]K₃PO₄: A stronger base that can be particularly effective for less reactive substrates. [1]Cs₂CO₃: Often gives higher yields but is more expensive. Its higher solubility in organic solvents can be beneficial. [9] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic system is typical. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst. Dioxane/H₂O is reported to give high yields for similar thiophene derivatives. [1]Microwave irradiation in a solvent like water or DMF can dramatically shorten reaction times and improve yields. [6][10]|

Q4: My purification is difficult and I'm losing a significant amount of product. What are the best practices?

Product loss during workup and purification is a hidden contributor to low apparent yield.

A: Effective purification relies on removing specific byproducts and choosing the right chromatographic conditions.

-

Workup: After the reaction, a standard aqueous workup is performed to remove the inorganic base and salts. Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether and wash with water and then brine. [8]2. Removal of Boronic Acid Byproducts: If unreacted boronic acid or its homocoupled byproduct is an issue, an extraction with a dilute aqueous base (e.g., 1M NaOH) can help remove these acidic species from the organic layer. [11]3. Column Chromatography: This is the most common method for final purification. [8] * Stationary Phase: Silica gel is standard.

-

Mobile Phase: For nonpolar compounds like 2-(3-bromo-phenyl)-5-methyl-thiophene, a nonpolar eluent system is required. Start with pure hexane and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane if needed. The separation of very similar, nonpolar isomers can be challenging and may require careful optimization of the eluent system. [12]4. Alternative Purification: For some thiophenes that are solids at low temperatures, purification can be achieved by recrystallization or precipitation from a cooled solvent. [13]

-

Section 3: Optimized Experimental Protocol

This protocol is a recommended starting point, integrating best practices discussed above.

Reaction: Suzuki-Miyaura Coupling of 2-Bromo-5-methylthiophene with 3-Bromophenylboronic Acid

Materials:

-

2-Bromo-5-methylthiophene (1.0 eq)

-

3-Bromophenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq, 3 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methylthiophene (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 eq). Then, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of aryl halide).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12 hours. [1]Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(3-bromo-phenyl)-5-methyl-thiophene.

References

- BenchChem. (2025). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide.

- BenchChem. (2025).

-

Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 60. [Link]

-

Shashikumar, N. D., et al. (2008). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 10(19), 4385–4388. [Link]

-

Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(vii), 50-62. [Link]

- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

-

ResearchGate. (n.d.). Synthesis of 2-(bromomethyl)-5-aryl-thiophenes (3a-i). [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. [Link]

-

ResearchGate. (n.d.). Cross-coupling of Aryl Bromides: Initial Optimization. [Link]

-

Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 6(1), 19. [Link]

-

Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

-

Wang, C., et al. (2020). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 7(12), 1481-1486. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

-

Taylor & Francis Online. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Link]

- Google Patents. (2011).

-

Molecules. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

-

Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

-

ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. [Link]

-

Juniper Publishers. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. [Link]

-

University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

-

National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

Korean Chemical Society. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link]

-

Royal Society of Chemistry. (2015). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Journal of the American Chemical Society. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]

-

Justia Patents. (2011). Process for the purification of thiophenes. [Link]

-

MDPI. (2022). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

-

ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. [Link]

- Google Patents. (2020).

-

National Center for Biotechnology Information. (2023). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. [Link]

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. patents.justia.com [patents.justia.com]

Technical Support Center: Troubleshooting Common Side Reactions in Aryl-Thiophene Synthesis

Welcome to the technical support center for aryl-thiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of these important heterocyclic compounds. Aryl-thiophenes are crucial scaffolds in pharmaceuticals, organic electronics, and materials science.[1][2][3] However, their synthesis, particularly through cross-coupling reactions, is often plagued by side reactions that can significantly impact yield and purity.

This resource provides a structured approach to identifying, understanding, and mitigating these challenges. We will delve into the mechanistic underpinnings of common side reactions and offer practical, field-proven solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues in Aryl-Thiophene Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Issue 1: Low Yield of the Desired Aryl-Thiophene with Significant Formation of a Thiophene Dimer (Homocoupling).

Question: I am performing a Suzuki-Miyaura coupling between a thiophene boronic acid and an aryl bromide, but my main product is the homocoupled thiophene dimer. What is causing this and how can I prevent it?

Answer: Homocoupling of the boronic acid is a prevalent side reaction in Suzuki-Miyaura coupling.[4] This typically occurs when the rate of transmetalation of the boronic acid to the palladium center is slow, or when oxidative conditions are present. The presence of oxygen, for instance, can promote the oxidative homocoupling of boronic acids.[5]

Root Causes & Solutions:

-

Slow Transmetalation: If the transfer of the thiophene group from boron to palladium is sluggish, the boronic acid can undergo self-coupling.

-

Solution 1: Optimize the Base. The choice of base is critical.[4][6] Strong bases can accelerate the desired reaction, but overly harsh conditions can also promote side reactions. Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][7] The base facilitates the formation of the boronate species, which is more active in the transmetalation step.[8]

-

Solution 2: Enhance Catalyst Activity. Employing a more active catalyst system can accelerate the cross-coupling pathway, outcompeting the homocoupling reaction.[7] Consider using palladium precatalysts paired with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[7][9] These ligands promote the formation of the active Pd(0) species and stabilize the catalytic intermediates.[10]

-

-

Oxidative Conditions: The presence of oxygen can lead to the oxidative dimerization of the boronic acid.[5]

-

Solution: Degas Thoroughly. Ensure your reaction mixture is properly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst and reagents, and maintaining an inert atmosphere throughout the reaction.[11]

-

Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

-

Glassware Preparation: Rigorously dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).

-

Reagent Preparation:

-

Dissolve the aryl bromide (1.0 equiv) and thiophene boronic acid (1.2 equiv) in the chosen solvent (e.g., 1,4-dioxane/water mixture).

-

Degas the solution by bubbling Argon through it for 15-20 minutes.

-

-

Addition of Base and Catalyst:

-

Add the base (e.g., K₂CO₃, 2.0 equiv) to the reaction flask.

-

In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if necessary.

-

Under a positive pressure of Argon, add the catalyst to the reaction mixture.

-

-

Reaction Conditions:

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up: Once the reaction is complete, cool to room temperature, and proceed with a standard aqueous work-up and purification.

Issue 2: My Thiophene Starting Material is Being Consumed, but I am not Forming the Desired Product. Instead, I am Isolating the Unsubstituted Thiophene.

Question: In my Suzuki coupling, my thiophene boronic acid seems to be disappearing, and I'm recovering the simple thiophene. What is happening?

Answer: This is a classic case of protodeboronation, a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a proton from the reaction medium.[7][12] This side reaction is particularly problematic with electron-rich heteroaromatic boronic acids like those derived from thiophene.[9]

Root Causes & Solutions:

-

Presence of Protic Sources: Excess water or other protic species in the reaction mixture can facilitate the cleavage of the C-B bond.[4]

-

Solution: Use Anhydrous Conditions (with care). While some water is often necessary to facilitate the Suzuki reaction, excessive amounts can promote protodeboronation.[4] Ensure your solvents are anhydrous and handle reagents in a dry environment.

-

-

Inappropriate Base: Strong bases and high pH (>10) are known to accelerate the rate of protodeboronation.[7][9]

-

High Temperatures: Elevated temperatures can increase the rate of both the desired cross-coupling and the undesired protodeboronation.[7]

-

Solution: Lower the Reaction Temperature. Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed.[7]

-

-

Inefficient Catalyst System: A slow catalyst provides more time for the boronic acid to decompose.[7]

-

Solution: Use a Highly Active Catalyst. As with homocoupling, a highly active catalyst system can accelerate the desired reaction, minimizing the time available for protodeboronation to occur.[7]

-

Issue 3: In my Stille Coupling to form an Aryl-Thiophene, I am observing unexpected byproducts and low yields.

Question: My Stille coupling of a stannylthiophene with an aryl bromide is not clean. What are the likely side reactions?

Answer: While Stille coupling is a powerful tool, it is not without its own set of potential side reactions. These can include homocoupling of the stannane reagent and C-H stannylation of the thiophene ring.[13][14]

Root Causes & Solutions:

-